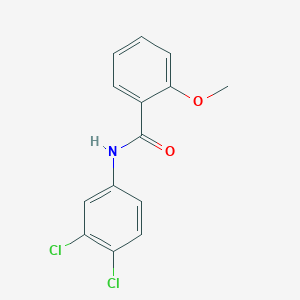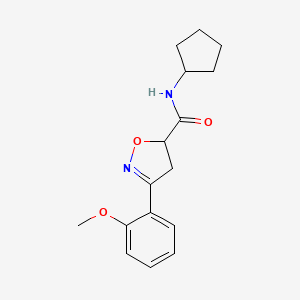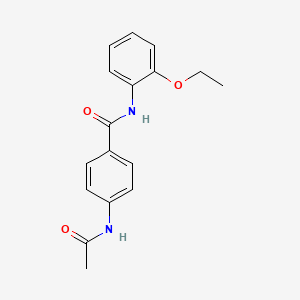
N-(3,4-dichlorophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by a benzoyl group attached to an amide functional group. Benzamides are of interest in various fields of chemistry and biology due to their diverse properties and applications.
Synthesis Analysis
The synthesis of related benzamide compounds often involves acylation reactions, where an acyl group is introduced to an aromatic amine. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared by the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF) (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of this compound using appropriate starting materials.
Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various techniques, including X-ray diffraction and Density Functional Theory (DFT) calculations. The study of a structurally similar compound through single-crystal X-ray diffraction and DFT revealed insights into its molecular geometry, bond lengths, angles, and dihedral angles, highlighting the influence of intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. For example, modifications on the amide bond and alkyl chain of a related benzamide compound affected its dopamine receptor affinity, demonstrating the significance of chemical structure on biological activity (Perrone et al., 2000).
Physical Properties Analysis
Physical properties, such as crystallinity and solubility, are crucial for the application of benzamides. Studies on polymorphism and crystal growth provide insights into the solid-state properties of these compounds (Yasuoka et al., 1969).
Applications De Recherche Scientifique
Dopamine D(4) Receptor Studies
N-(3,4-dichlorophenyl)-2-methoxybenzamide derivatives have been explored for their affinity and selectivity towards dopamine D(4) receptors, which are of interest in neurological research. Studies have employed these compounds as probes to understand receptor density and functionality, offering insights into neuropharmacological applications. The research found that certain derivatives show high affinity and selectivity towards D(4) receptors, indicating potential for investigating neurological disorders (Colabufo et al., 2001; Perrone et al., 2000).
Antibacterial Applications
Research into the antibacterial properties of derivatives of this compound has led to the development of compounds with potent inhibitory effects on bacterial cell division proteins such as FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition can halt the growth of bacteria, presenting a novel target for antibacterial drug development (Haydon et al., 2010).
Environmental Chemistry and Toxicology
Some studies have focused on the environmental presence and toxicological effects of related benzamide derivatives, particularly as UV filters like benzophenone-3, which shares a structural resemblance with this compound. These studies highlight the ecological and health impacts of such compounds, including their potential as endocrine disruptors and the mechanisms of their degradation or bioaccumulation in ecosystems (Watanabe et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of this compound and its derivatives have been conducted to understand their physicochemical properties better. Such studies are crucial for drug design and material science, offering insights into the compound's interactions, stability, and reactivity (Karabulut et al., 2014).
Electrochemical Studies
Research has also delved into the electrochemical properties of methoxybenzene derivatives, including their redox behaviors and potential applications in electrochemical sensors or as intermediates in synthetic chemistry. These studies contribute to the development of novel analytical and synthetic methodologies (McGuire & Peters, 2016).
Mécanisme D'action
Target of Action
N-(3,4-dichlorophenyl)-2-methoxybenzamide, also known as DCMU or Diuron, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .
Mode of Action
DCMU inhibits the electron transport chain reaction in PSII, specifically blocking the Q_B plastoquinone binding site . This prevents the flow of electrons from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis . This disruption prevents the production of ATP and NADPH, essential molecules for the light-independent reactions (Calvin cycle) where CO2 is fixed into carbohydrates . Therefore, DCMU indirectly affects the Calvin cycle by limiting the availability of ATP and NADPH .
Result of Action
The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in plant growth and development . In the context of its use as a herbicide, this results in the death of susceptible weed species . It’s worth noting that some species have developed resistance to dcmu, likely through mutations that alter the herbicide’s target site or enhance its metabolic degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and rainfall. Additionally, the presence of other chemicals in the environment could potentially influence DCMU’s stability and degradation . It’s also important to consider the potential ecological impact of DCMU, as it can affect non-target organisms and ecosystems .
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCIHGNHNFZXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)